A Technical Guide to the Natural Sources, Isolation, and Characterization of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
A Technical Guide to the Natural Sources, Isolation, and Characterization of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside, a significant flavonoid glycoside. Initially identified as Andrographidine C, this document details its primary natural source, Andrographis paniculata. It offers an in-depth exploration of its biosynthetic origins within the broader context of flavonoid synthesis. The core of this guide is a detailed exposition of modern and classical methodologies for the extraction, isolation, and purification of this compound, grounded in established scientific literature. Furthermore, it covers the analytical techniques essential for its structural elucidation and characterization. This guide is intended to serve as a critical resource for researchers in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge and practical protocols required for the scientific investigation of this compound.
Introduction and Chemical Profile
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is a flavonoid glycoside, a class of secondary metabolites known for their diverse biological activities. The core structure is a flavone, characterized by a 15-carbon skeleton (C6-C3-C6), which is further substituted with hydroxyl and methoxy groups. The attachment of a glucose moiety at the C-8 position significantly influences its polarity, solubility, and potential bioavailability.
First isolated and characterized from the roots of Andrographis paniculata, this compound was named Andrographidine C[1][2]. Flavonoids with substitution at the C-8 position are of particular interest due to their often potent biological activities. The specific arrangement of a methoxy group at C-7 and hydroxyl groups at C-5, C-8, and C-4' defines its chemical properties and is crucial for its interaction with biological targets.
Table 1: Chemical Profile of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
| Property | Value | Source |
| IUPAC Name | 2-(4-hydroxyphenyl)-5-hydroxy-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | N/A |
| Synonym | Andrographidine C | [1][3] |
| CAS Number | 710952-13-9 | [4] |
| Molecular Formula | C22H22O11 | [4][5] |
| Molecular Weight | 462.40 g/mol | [4][5] |
| Natural Source | Andrographis paniculata (Acanthaceae) | [1][2][4] |
Natural Occurrence and Biosynthesis
Primary Natural Source: Andrographis paniculata
The principal and most well-documented natural source of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside is Andrographis paniculata (family Acanthaceae)[1][2][4]. Commonly known as "King of Bitters," this herb is widely used in traditional medicine systems across Asia[6]. The compound has been isolated from both the roots and aerial parts of the plant, alongside a diverse array of other flavonoids and pharmacologically active diterpenoid lactones, such as andrographolide[1][6][7]. The presence of this specific flavonoid glycoside contributes to the complex phytochemical profile and therapeutic properties attributed to the plant.
Biosynthetic Pathway Overview
The biosynthesis of this flavone glycoside follows the general phenylpropanoid pathway, a fundamental route for the production of thousands of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then modified through hydroxylation, methoxylation, and finally, glycosylation.
The specific sequence leading to 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside involves highly specific enzymes—hydroxylases, O-methyltransferases (OMTs), and UDP-dependent glycosyltransferases (UGTs)—that act on flavonoid intermediates to create the final structure. The substitution pattern, particularly at the C-7 and C-8 positions, is a key characteristic of flavonoids found in this plant genus.
Caption: Simplified Flavonoid Biosynthesis Pathway.
Extraction and Isolation Methodologies
The isolation of polar compounds like flavonoid glycosides from a complex plant matrix requires a multi-step approach involving extraction, partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of Andrographidine C and related flavonoids from A. paniculata.
General Extraction Protocol
This protocol describes a standard solvent extraction method to obtain a crude extract enriched with flavonoids.
Rationale: The choice of polar solvents like ethanol or methanol is crucial for efficiently extracting glycosides and other polar to semi-polar constituents from the dried plant material. Subsequent partitioning with solvents of varying polarity, such as ethyl acetate, helps to separate compounds based on their polarity, enriching the target flavonoids in a specific fraction.
Step-by-Step Protocol:
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Plant Material Preparation: Air-dry the whole plant or specific parts (roots, aerial parts) of A. paniculata at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation. Grind the dried material into a coarse powder (e.g., 20-40 mesh).
-
Maceration/Soxhlet Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for a period of 24-48 hours with intermittent shaking. Repeat the process 2-3 times to ensure exhaustive extraction[7][8].
-
Alternatively, use a Soxhlet apparatus for continuous extraction with methanol or ethanol for approximately 24 hours.
-
-
Concentration: Combine the filtrates from the extraction steps and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, viscous crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water (e.g., 1 L).
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate (EtOAc)[7].
-
The target flavonoid glycosides, including Andrographidine C, are typically enriched in the ethyl acetate fraction.
-
Concentrate the EtOAc fraction to dryness to yield the enriched flavonoid extract for chromatographic purification.
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Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. It is highly effective for separating polar compounds from complex natural extracts. The following protocol is based on the successful isolation of Andrographidine C (Compound 7) reported by Du et al. (2019)[3].
Rationale: This advanced two-dimensional HSCCC method provides superior resolution by using two different solvent systems sequentially. The first dimension performs a preliminary separation, and fractions containing the target compound are then subjected to a second, orthogonal separation with a different solvent system, significantly enhancing purity.
Step-by-Step Protocol:
-
Preparation of Solvent Systems:
-
1D System: Prepare a two-phase solvent system consisting of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v).
-
2D System: Prepare a second system of petroleum ether-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).
-
Thoroughly mix each system in a separatory funnel, allow the layers to separate, and degas both the upper (stationary) and lower (mobile) phases before use.
-
-
First Dimension (1D) HSCCC Separation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase) of the 1D system.
-
Set the apparatus to rotate at a specified speed (e.g., 800 rpm).
-
Inject the crude EtOAc extract (e.g., 200 mg dissolved in a small volume of the biphasic solvent system).
-
Pump the lower phase (mobile phase) through the column at a constant flow rate (e.g., 2.0 mL/min).
-
Collect fractions at regular intervals and monitor the effluent using a UV detector.
-
-
Second Dimension (2D) HSCCC Separation:
-
Analyze the fractions from the 1D separation using HPLC to identify those containing Andrographidine C.
-
Pool the relevant fractions.
-
Perform a second HSCCC separation on the pooled fractions using the 2D solvent system (5:5:6:4) following the same procedure as the 1D separation.
-
-
Final Purification and Analysis:
-
Collect the fractions containing the purified compound.
-
Combine the pure fractions, evaporate the solvent, and dry the compound under vacuum.
-
Confirm the purity of the isolated Andrographidine C (5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside) using analytical HPLC.
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Caption: Experimental Workflow for Isolation.
Structural Elucidation and Characterization
Once isolated, the structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the analysis of fractions during purification and for final purity assessment.
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., Eclipse Plus C8, 250 mm × 4.6 mm, 5 µm)[3].
-
Mobile Phase: A gradient elution with acetonitrile (A) and water (B), often with a modifier like formic acid, is effective. A typical gradient might be:
-
0–10 min: 20–23% A
-
10–25 min: 23–26% A
-
26–40 min: 31% A
-
41–60 min: 31–60% A[3].
-
-
Detection: UV detection is performed using a photodiode array (PDA) detector, monitoring at wavelengths relevant for flavonoids (e.g., 225 nm, 254 nm, and 340 nm)[3].
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is critical for determining the exact mass and molecular formula of the compound.
-
Observed Ion: For Andrographidine C, the positive ion mode typically shows an adduct ion, such as [M + Na]⁺.
-
Reported Value: The HRESI-MS for Andrographidine C has been reported to show an [M + Na]⁺ ion at m/z 483.1261, which corresponds to the calculated value for C22H22O11Na[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR, ¹³C-NMR, and 2D-NMR (like COSY, HSQC, HMBC) experiments are indispensable for elucidating the complete chemical structure, including the position of all substituents and the stereochemistry of the glycosidic linkage. The original structural determination was based on these comprehensive NMR analyses[2].
Conclusion and Future Directions
This guide has detailed the natural origin, biosynthesis, and technical procedures for the isolation and characterization of 5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside (Andrographidine C) from its primary source, Andrographis paniculata. The provided protocols, based on proven scientific literature, offer a robust framework for researchers to obtain this compound in high purity for further investigation. Future research should focus on scaling up these purification methods, exploring its full pharmacological profile, and investigating its mechanism of action at a molecular level to unlock its potential as a therapeutic agent.
References
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Du, G., Zhao, H., Wang, Y., Zhang, T., & Wang, Y. (2019). Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculata Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography. Molecules, 24(3), 620. Available at: [Link]
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Radhika, P., Prasad, Y. R., & Lakshmi, K. R. (2010). Flavones from the Stem of Andrographis paniculata Nees. Natural Product Communications, 5(1), 1934578X1000500. Available at: [Link]
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Chao, W. W., & Lin, B. F. (2010). Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian). Chinese Medicine, 5, 17. Available at: [Link]
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Hanh, T. T. H., et al. (2020). Diterpenoids and Flavonoids from Andrographis paniculata. Chemical and Pharmaceutical Bulletin, 68(1), 96-101. Available at: [Link]
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